molecular formula C9H7NO2 B181525 2-(Cyanomethyl)benzoic acid CAS No. 6627-91-4

2-(Cyanomethyl)benzoic acid

Cat. No. B181525
CAS RN: 6627-91-4
M. Wt: 161.16 g/mol
InChI Key: AGXBHBJDSLZGAP-UHFFFAOYSA-N
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Patent
US08022206B2

Procedure details

A mixture of methyl 2-cyanomethylbenzoate (10.5 g, 60.0 mmol) in aq. NaOH (66 mL, 66 mmol, 1N solution) was heated at 40° C. for 5 h and it became a clear solution. The mixture was cooled to 0° C. and acidified to pH 1 using 6N aq. HCl. The resulting white solid was collected by filtration. 1H NMR (CD3OD): δ=4.27 (s, 2H), 7.46 (td, J=7.8, 1.0 Hz, 1H), 7.54-7.60 (m, 2H), 8.09 (dd, J=7.8, 1.3 Hz, 1H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8]C)=[O:7])#[N:2].[OH-].[Na+].Cl>>[C:1]([CH2:3][C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([OH:8])=[O:7])#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
C(#N)CC1=C(C(=O)OC)C=CC=C1
Name
Quantity
66 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting white solid was collected by filtration

Outcomes

Product
Name
Type
Smiles
C(#N)CC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.